molecular formula C12H11ClN2O2 B1424361 ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate CAS No. 701293-02-9

ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate

Cat. No. B1424361
Key on ui cas rn: 701293-02-9
M. Wt: 250.68 g/mol
InChI Key: OFFLCPCBXQALTD-UHFFFAOYSA-N
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Patent
US07358268B2

Procedure details

1.0 g (5.9 mmol) of 4-chloro-N-hydroxy-benzamidine and 776 mg (7.96 mmol) of propynoic acid ethyl ester were dissolved in methanol and the resulting solution was boiled under reflux for 15 h. The solvent was removed under reduced pressure, and the residue was dissolved in Dowtherm A. This solution was heated to 190° C. for 2.5 h, allowed to cool, then poured into n-heptane. The precipitated product was filtered off and washed with n-heptane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8]O)=[NH:7])=[CH:4][CH:3]=1.[CH2:12]([O:14][C:15](=[O:18])[C:16]#[CH:17])[CH3:13]>CO>[CH2:12]([O:14][C:15]([C:16]1[NH:7][C:6]([C:5]2[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)=[N:8][CH:17]=1)=[O:18])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C(=N)NO)C=C1
Name
Quantity
776 mg
Type
reactant
Smiles
C(C)OC(C#C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in Dowtherm A
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into n-heptane
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with n-heptane

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1NC(=NC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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